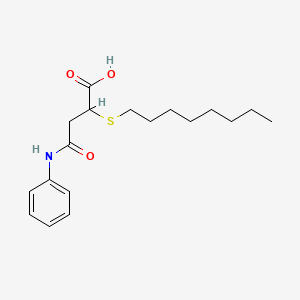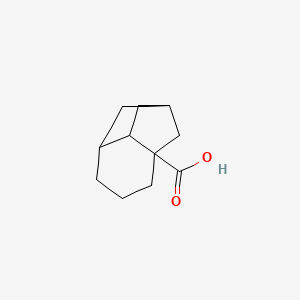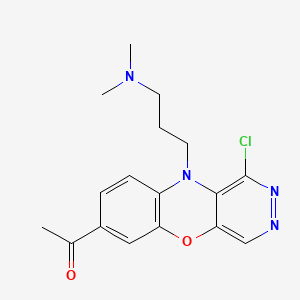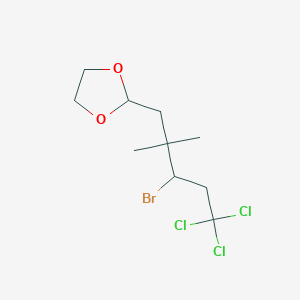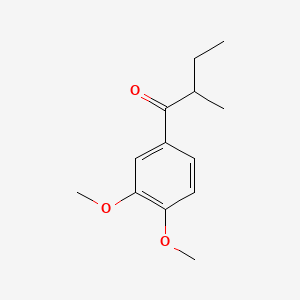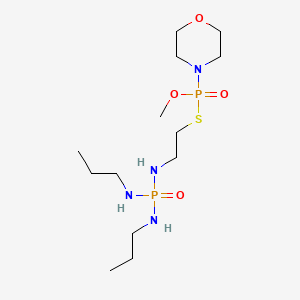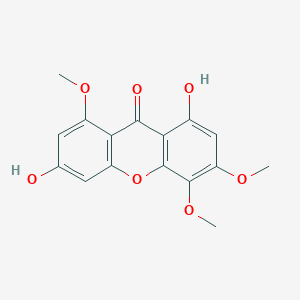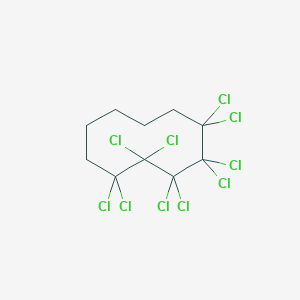
1,1,2,2,3,3,4,4,5,5-Decachlorocyclodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,4,5,5-Decachlorocyclodecane is a highly chlorinated cycloalkane. This compound is notable for its stability and resistance to degradation, making it a subject of interest in various scientific fields. Its unique structure, characterized by ten chlorine atoms attached to a cyclodecane ring, imparts significant chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5-Decachlorocyclodecane typically involves the chlorination of cyclodecane. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure complete chlorination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,2,3,3,4,4,5,5-Decachlorocyclodecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated cyclodecanes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products:
Substitution: Products include various halogenated cyclodecanes.
Reduction: Products include partially dechlorinated cyclodecanes.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4,5,5-Decachlorocyclodecane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of heavy chlorination on cycloalkane stability and reactivity.
Biology: Investigated for its potential effects on biological systems, particularly its bioaccumulation and toxicity.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3,4,4,5,5-Decachlorocyclodecane involves its interaction with various molecular targets. Due to its high chlorine content, it can interact with biological membranes, potentially disrupting their function. The compound’s stability and resistance to degradation also mean it can persist in the environment and biological systems, leading to long-term effects.
Comparación Con Compuestos Similares
- 1,1,2,2,3,3,4,4,5,5-Decachlorocyclopentane
- 1,1,2,2,3,3,4,4,5,5-Decachlorocyclohexane
- 1,1,2,2,3,3,4,4,5,5-Decachlorocyclooctane
Comparison: 1,1,2,2,3,3,4,4,5,5-Decachlorocyclodecane is unique due to its larger ring size compared to its similar compounds. This larger ring size can influence its physical properties, such as melting point and solubility. Additionally, the degree of chlorination and the spatial arrangement of chlorine atoms can affect its chemical reactivity and interactions with biological systems.
Propiedades
Número CAS |
65155-56-8 |
|---|---|
Fórmula molecular |
C10H10Cl10 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5-decachlorocyclodecane |
InChI |
InChI=1S/C10H10Cl10/c11-6(12)4-2-1-3-5-7(13,14)9(17,18)10(19,20)8(6,15)16/h1-5H2 |
Clave InChI |
VPKFJSDWUMREPL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C(C(C(CC1)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


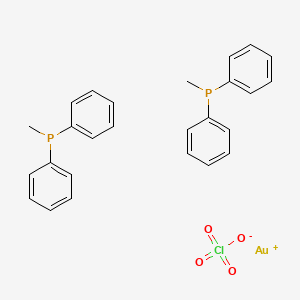
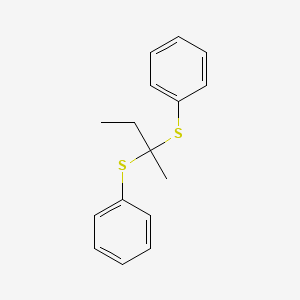

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
